Nifurthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nifurthiazole is a C-nitro compound and a member of furans.
Scientific Research Applications
Broad-Spectrum Activity in Treating Protozoan and Bacterial Infections
Nifurthiazole, as a part of the nitroheterocyclic drugs group, is noted for its broad-spectrum activity against various protozoan and bacterial infections. These drugs, including this compound, have been used therapeutically against diseases like giardiasis, trichomoniasis, and amebiasis (Raether & Hänel, 2003).
Cross-Resistance Mechanisms in Trypanosomes
Research on this compound and related drugs like nifurtimox and benznidazole has revealed mechanisms of cross-resistance in trypanosomes, which is critical for understanding drug effectiveness and resistance development in parasites (Wilkinson et al., 2008).
Genotoxicity and Drug Safety
Studies have evaluated the genotoxic potential of this compound and related compounds, providing insights into the safety profile and potential risks associated with their use (Buschini et al., 2009).
Implications in Treatment of Human African Trypanosomiasis
This compound's role in the treatment of human African trypanosomiasis (HAT) has been explored, highlighting the potential and challenges of using nitro drugs like this compound in clinical settings (Sokolova et al., 2010).
Mode of Action Against Trypanosoma cruzi
The drug's efficacy and mode of action against Trypanosoma cruzi, the causative agent of Chagas disease, have been investigated. This includes understanding how this compound acts as a redox cycler and its effects on parasitic protozoa (Maya et al., 2003).
Development of New Treatment Strategies for Chagas Disease
This compound has also been a part of discussions for new treatment strategies in Chagas disease, emphasizing the need for more effective and less toxic therapies (Coura, 2009).
Ergosterol Biosynthesis Inhibition
The drug's role in ergosterol biosynthesis inhibition, a potential target for anti-Trypanosoma cruzi agents, has been explored to develop new therapeutic agents (Urbina, 2009).
properties
CAS RN |
3570-75-0 |
---|---|
Molecular Formula |
C8H6N4O4S |
Molecular Weight |
254.23 g/mol |
IUPAC Name |
N-[[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]amino]formamide |
InChI |
InChI=1S/C8H6N4O4S/c13-4-9-11-8-10-5(3-17-8)6-1-2-7(16-6)12(14)15/h1-4H,(H,9,13)(H,10,11) |
InChI Key |
DUWYZHLZDVCZIO-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)NNC=O |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)NNC=O |
Color/Form |
BRIGHT YELLOW PLATES |
melting_point |
215.5 °C (DECOMP) |
Other CAS RN |
3570-75-0 |
Pictograms |
Irritant; Health Hazard |
solubility |
SOL IN N-BUTANOL, DIMETHYL FORMAMIDE, DIMETHYL SULFOXIDE, ETHANOL & POLYETHYLENE GLYCOL |
synonyms |
2-(4-(5-nitro-2-furyl)-2-thiazolyl)formic acid hydrazide 2-FNT nefurthiazole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.